molecular formula C15H21N B3010631 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287271-80-9

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B3010631
CAS No.: 2287271-80-9
M. Wt: 215.34
InChI Key: RBDZYBWIHTWNDT-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.34 g/mol. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction, followed by ring expansion.

    Introduction of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient N-methylation.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties due to its rigid bicyclo[1.1.1]pentane core.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound. The 2,5-dimethylphenyl group and the N-methylmethanamine moiety contribute to the overall pharmacophore, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine: Lacks the N-methyl group, which can affect its binding properties and biological activity.

    1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetics and pharmacodynamics.

Uniqueness

1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is unique due to its specific substitution pattern and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-11-4-5-12(2)13(6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDZYBWIHTWNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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